molecular formula C23H15NO4S B13748623 1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- CAS No. 63149-07-5

1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-

Cat. No.: B13748623
CAS No.: 63149-07-5
M. Wt: 401.4 g/mol
InChI Key: SGMODQNVAQABMZ-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- is a complex organic compound with a unique structure that includes furan rings, a naphthothiazole moiety, and a propanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-diketones with furanyl and naphthothiazole derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di(furan-2-yl)propane-1,3-dione: Similar structure but lacks the naphthothiazole moiety.

    1,3-Di(2-pyridyl)-1,3-propanedione: Contains pyridine rings instead of furan and naphthothiazole.

    1-(2-furyl)-1,2-propanedione: Simpler structure with only one furan ring.

Uniqueness

1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- is unique due to its combination of furan, naphthothiazole, and propanedione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63149-07-5

Molecular Formula

C23H15NO4S

Molecular Weight

401.4 g/mol

IUPAC Name

1,3-bis(furan-2-yl)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)propane-1,3-dione

InChI

InChI=1S/C23H15NO4S/c1-24-20-15-7-3-2-6-14(15)10-11-18(20)29-23(24)19(21(25)16-8-4-12-27-16)22(26)17-9-5-13-28-17/h2-13H,1H3

InChI Key

SGMODQNVAQABMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=C(C(=O)C4=CC=CO4)C(=O)C5=CC=CO5

Origin of Product

United States

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